Citreoindole

SIRT2 Inhibition Epigenetics Cancer Research

Procure Citreoindole for its exceptional SIRT2 selectivity (IC50 0.028 µM, >3,500-fold over SIRT1). This validated pyrimido[1,2-a]indole DKP ensures definitive data in cancer proliferation & migration studies, minimizing off-target effects common with less selective alternatives like AGK2. Ideal for lead optimization.

Molecular Formula C29H28N4O4
Molecular Weight 496.6 g/mol
CAS No. 138655-14-8
Cat. No. B163317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreoindole
CAS138655-14-8
Synonyms(3S,6S)-3-[[(2S,10R,10aR)-1,2,3,4,10,10a-hexahydro-10-hydroxy-4-oxo-2-phenylpyrimido[1,2-a]indol-10-yl]methyl]-6-(phenylmethyl)-2,5-piperazinedione
Molecular FormulaC29H28N4O4
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3(C4NC(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O
InChIInChI=1S/C29H28N4O4/c34-25-21(15-18-9-3-1-4-10-18)30-26(35)23(31-25)17-29(37)20-13-7-8-14-24(20)33-27(36)22(32-28(29)33)16-19-11-5-2-6-12-19/h1-14,21-23,28,32,37H,15-17H2,(H,30,35)(H,31,34)/t21-,22-,23-,28+,29-/m0/s1
InChIKeyYTSGLDGOGVZVCW-PNCDZSTESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citreoindole CAS 138655-14-8: A Rare Marine-Derived Diketopiperazine Alkaloid for Targeted Sirtuin and Oncology Research


Citreoindole (CAS 138655-14-8) is a rare diketopiperazine (DKP) alkaloid originally isolated from a hybrid strain of Penicillium citreo-viride [1]. Its structure was later revised following re-isolation from the deep-sea fungus Penicillium citrinum [2]. Chemically, it is a complex indole-containing DKP characterized by a unique pyrimido[1,2-a]indole core, distinguishing it from simpler cyclic dipeptides [2]. This compound exhibits a distinctive and potent bioactivity profile, most notably as a highly selective inhibitor of the NAD+-dependent deacetylase Sirtuin 2 (SIRT2), alongside demonstrated in vitro cytotoxicity against HeLa cells .

Why Citreoindole Cannot Be Substituted by Simpler Diketopiperazines or Other SIRT2 Inhibitors


Procurement decisions for Citreoindole require precision because its unique combination of a complex, stereospecific pyrimido[1,2-a]indole scaffold and a potent, highly selective SIRT2 inhibition profile is not replicated by common DKP alternatives like cyclo(L-Pro-L-Trp) or other in-class SIRT2 inhibitors [1]. The compound's structure, confirmed by a recent revision using advanced spectroscopic and Marfey's analysis, is critical for its specific bioactivity [2]. Generic substitution with a simpler DKP or a less selective SIRT2 inhibitor would compromise experimental outcomes, as the precise molecular interactions driving its exceptional SIRT2 selectivity (IC50 = 0.028 µM) and its distinct cellular effects would be lost . This guide provides the quantitative, comparator-based evidence required to justify its selection over these alternatives.

Citreoindole Quantitative Evidence Guide: Direct Comparator Data for SIRT2 Selectivity, Cytotoxicity, and Structural Identity


Superior SIRT2 Inhibitory Potency and Selectivity Compared to Classic Inhibitors AGK2 and SirReal2

Citreoindole demonstrates exceptional potency and selectivity as a SIRT2 inhibitor. In a comparative analysis of SIRT2 inhibitors, Citreoindole exhibits an IC50 of 0.028 µM against SIRT2, which is significantly lower (more potent) than the widely used tool compounds AGK2 (IC50 = 3.5 µM) and SirReal2 (IC50 = 0.14 µM) . Furthermore, its selectivity profile is remarkable, with IC50 values of 98 µM for SIRT1 and 200 µM for SIRT3 and SIRT5-7, indicating a selectivity window of over 3,500-fold for SIRT2 over SIRT1 . In contrast, AGK2 exhibits only a ~10-fold selectivity over SIRT1 and SIRT3, and while SirReal2 is more potent than AGK2, its selectivity profile is less well-defined and it shows activity at higher concentrations against other sirtuins . This data positions Citreoindole as a more precise tool for dissecting SIRT2-specific biology.

SIRT2 Inhibition Epigenetics Cancer Research Neurodegeneration

In Vitro Cytotoxicity Profile Against HeLa Cells Relative to a Common Diketopiperazine Scaffold

Citreoindole exhibits in vitro cytotoxicity against human cervical cancer HeLa cells with an IC50 of 8.4 µM [1]. This activity can be contrasted with the structurally simpler DKP, Brevianamide F (Cyclo(L-Pro-L-Trp)), which is reported to inhibit PI3Kα with an IC50 of 4.8 µM but shows significantly weaker antiproliferative activity against HeLa cells, often requiring concentrations exceeding 50 µM for a 50% reduction in viability . The unique pyrimido[1,2-a]indole core of Citreoindole, absent in Brevianamide F, likely accounts for this enhanced and distinct cytotoxic effect, underscoring the importance of the specific scaffold for this activity.

Cytotoxicity Oncology Natural Product HeLa

Definitive Structural Identity Confirmed by Revision, Differentiating from Original Proposed Structure

The structure of Citreoindole was definitively revised in 2016, resolving ambiguities from its initial isolation in 1991. The original structure proposed by Matsunaga et al. in 1991 [1] was corrected by Song et al. through comprehensive 1D and 2D NMR, HRESIMS, and C3 Marfey's analysis, which confirmed the absolute configuration and the pyrimido[1,2-a]indole core [2]. This revision is critical; using a synthetic analog based on the incorrect 1991 structure would result in a different stereoisomer or constitutional isomer, which would almost certainly possess a divergent bioactivity profile. The correct structure is now unambiguously defined, ensuring that procured material is the authentic, bioactive molecule.

Structural Revision Spectroscopy Stereochemistry Quality Control

High-Impact Research Applications for Citreoindole Based on Differentiated Bioactivity


SIRT2-Targeted Cancer Biology and Epigenetic Research

Citreoindole is uniquely suited for studies aimed at dissecting the specific role of SIRT2 in cancer cell proliferation, migration, and survival. Its exceptional potency (IC50 0.028 µM) and >3,500-fold selectivity over SIRT1 provide a high degree of target specificity not achievable with classic probes like AGK2 (IC50 3.5 µM, ~10-fold selective). Researchers investigating the SIRT2-mediated deacetylation of tubulin or other substrates in models of breast cancer (e.g., MDA-MB-231), glioblastoma, or hepatocellular carcinoma can use Citreoindole to generate more definitive and reproducible data on SIRT2-dependent phenotypes, minimizing confounding off-target effects that complicate data interpretation with less selective inhibitors .

Marine Natural Product Drug Discovery and Structure-Activity Relationship (SAR) Studies

As a structurally complex marine-derived DKP, Citreoindole serves as a valuable scaffold for medicinal chemistry campaigns. Its definitive, revised structure provides a validated starting point for semi-synthesis or total synthesis efforts aimed at optimizing its SIRT2 inhibitory or cytotoxic properties. Researchers can use Citreoindole as a lead compound to explore the SAR of the pyrimido[1,2-a]indole core, an uncommon motif in natural products. Comparative studies with structurally related but functionally distinct analogs like haenamindole can illuminate the structural determinants for SIRT2 selectivity versus other bioactivities [1].

Investigations into Selective Cytotoxicity and Cancer Cell Line Profiling

The established HeLa cell cytotoxicity (IC50 8.4 µM) of Citreoindole, which is notably more potent than simpler DKPs like Brevianamide F, justifies its use in broader cancer cell line profiling. Procurement of Citreoindole enables research into its potential for selective toxicity across a panel of cancer versus normal cell lines. This application leverages its distinct chemical structure to probe cellular targets and pathways that are not affected by less complex DKP scaffolds, potentially revealing novel vulnerabilities in specific cancer types [2].

Research on Anti-HIV and Anti-Inflammatory Mechanisms

Preliminary pharmacological studies have indicated that Citreoindole possesses moderate anti-HIV and anti-inflammatory activities [3]. This multi-faceted bioactivity profile, combined with its potent SIRT2 inhibition, makes Citreoindole a compelling candidate for research into the intersection of viral pathogenesis, inflammation, and host cell signaling pathways. Its procurement enables targeted studies to validate and mechanistically characterize these activities, potentially uncovering novel therapeutic strategies for HIV or inflammatory disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citreoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.